4-Cyclopentyl-2-methylcyclohexan-1-ol
Description
4-Cyclopentyl-2-methylcyclohexan-1-ol is a tertiary alcohol characterized by a cyclohexanol backbone substituted with a cyclopentyl group at position 4 and a methyl group at position 2. Key properties such as steric hindrance, solubility, and reactivity can be inferred from analogues like 4-(2-Cyclohexyl-2-propyl)cyclohexan-1-ol (CAS 50807-15-3) and 4-methyl-1-(propan-2-yl)cyclohexan-1-ol (CAS 470-65-5) .
Properties
CAS No. |
72987-60-1 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-cyclopentyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9-8-11(6-7-12(9)13)10-4-2-3-5-10/h9-13H,2-8H2,1H3 |
InChI Key |
NPNPPGCLAHDWKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-methylcyclohexan-1-ol can be achieved through several methods, including:
Grignard Reaction: One common method involves the reaction of cyclopentylmagnesium bromide with 2-methylcyclohexanone, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another approach is the reduction of 4-cyclopentyl-2-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromic acid (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Cyclopentyl-2-methylcyclohexanone, 4-Cyclopentyl-2-methylcyclohexanoic acid
Reduction: 4-Cyclopentyl-2-methylcyclohexane
Substitution: 4-Cyclopentyl-2-methylcyclohexyl chloride, 4-Cyclopentyl-2-methylcyclohexyl bromide
Scientific Research Applications
4-Cyclopentyl-2-methylcyclohexan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloalkane structure allows it to interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular parameters of 4-Cyclopentyl-2-methylcyclohexan-1-ol and related compounds:
*Inferred structure based on analogues; †Calculated based on formula C₁₂H₂₂O.
Key Observations:
- Molecular Weight and Size: The cyclopentyl substituent in the target compound likely reduces molecular weight compared to cyclohexyl-containing analogues (e.g., 224.387 in ). However, it is heavier than simpler alcohols like cyclohexanemethanol (114.19) .
- Hydrogen Bonding: As a tertiary alcohol, the target compound may exhibit weaker hydrogen bonding than primary (cyclohexanemethanol) or secondary alcohols (3-methylcyclohexan-1-ol), affecting solubility in polar solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
